molecular formula C21H24N6O4 B12474122 N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine

N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine

Cat. No.: B12474122
M. Wt: 424.5 g/mol
InChI Key: XPFZODJMFCBKKQ-UHFFFAOYSA-N
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Description

N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves the reaction of cyanuric chloride with 4-ethoxyaniline to form an intermediate product. This intermediate is then reacted with glycine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and anticancer effects . The presence of ethoxyphenyl groups enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine is unique due to the presence of both ethoxyphenyl groups and a glycine moiety. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C21H24N6O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[4,6-bis(4-ethoxyanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C21H24N6O4/c1-3-30-16-9-5-14(6-10-16)23-20-25-19(22-13-18(28)29)26-21(27-20)24-15-7-11-17(12-8-15)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,28,29)(H3,22,23,24,25,26,27)

InChI Key

XPFZODJMFCBKKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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